4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is classified as an organosulfur compound and a derivative of sulfonic acid PubChem: .
The molecule possesses two potentially interesting functional groups: a pyrazole ring and a sulfonic acid group. Pyrazole rings are found in various biologically active molecules, and sulfonic acid groups can influence solubility and interaction with other molecules PubChem: .
Based on this classification and functional groups, here are some potential areas for scientific research involving 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid:
Due to the presence of the pyrazole ring, researchers might explore this compound's potential as a scaffold for drug discovery. Pyrazole derivatives exhibit diverse biological activities, and further investigation might reveal if this specific molecule has any medicinal properties NCBI Bookshelf: .
The sulfonic acid group can influence a molecule's interaction with surfaces and materials. Scientists could potentially investigate if this compound has properties useful in material science applications.
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a complex organic compound characterized by the presence of a benzenesulfonic acid group and a pyrazole derivative. Its molecular formula is , with a molecular weight of approximately 254.26 g/mol. The compound features a sulfonic acid group, which enhances its solubility and reactivity in various chemical environments, making it a significant subject of study in pharmaceutical chemistry and related fields .
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid exhibits notable biological activities. It has been studied for its potential effects on specific molecular targets, including enzymes involved in inflammatory pathways and microbial resistance mechanisms. Interaction studies suggest that this compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For instance, derivatives of this compound have shown promising binding affinities against the epidermal growth factor receptor kinase and exhibited cytotoxicity against human liver carcinoma cell lines .
The synthesis of 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid typically involves several steps:
This compound has several applications in various fields:
Several compounds share structural similarities with 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid | 89-36-1 | Contains a unique pyrazole structure; specific substitution pattern enhances solubility |
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid | 119-17-5 | Similar pyrazole moiety; different position of sulfonic acid |
4-Chloro derivative of benzenesulfonic acid | N/A | Contains a chlorine substituent; alters reactivity and potential applications |
The uniqueness of 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid lies in its specific electronic properties imparted by the dimethylamino group and its solubility due to the benzenesulfonic acid moiety. This combination makes it more reactive compared to its analogs and enhances its applicability in medicinal chemistry and drug development.
Corrosive;Irritant